1-Azabicyclo[2.2.2]octane-2-carbaldehyde
Description
Significance of the 1-Azabicyclo[2.2.2]octane (Quinuclidine) Scaffold in Bridged-Ring Systems Chemistry
The 1-azabicyclo[2.2.2]octane framework, commonly known as quinuclidine (B89598), is a cornerstone in the chemistry of bridged-ring systems. nih.gov Its structure is characterized by a high degree of symmetry and rigidity, which is a consequence of its three fused piperidine (B6355638) rings, each forced into a boat conformation. researchgate.netwikipedia.org This constrained geometry makes the quinuclidine nucleus an important structural motif in medicinal chemistry and materials science. nih.govbohrium.com
The quinuclidine scaffold is extremely stable chemically and serves as a fundamental unit in numerous natural products and synthetic compounds with significant physiological activity. nih.gov Notably, it forms the core of the Cinchona alkaloids, such as quinine (B1679958) and quinidine, which are renowned for their antimalarial properties. nih.gov In modern drug discovery, synthetic quinuclidine derivatives have been developed to exhibit a wide spectrum of pharmacological activities. nih.govnih.gov The rigid framework of quinuclidine allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets like receptors and enzymes. smolecule.com Furthermore, its inherent basicity and its use as a catalyst and a non-nucleophilic base in organic reactions underscore its chemical significance. wikipedia.orgrhhz.neteurjchem.com The bicyclo[2.2.2]octane core is also explored as a saturated bioisostere for the phenyl ring, offering improved physicochemical properties in drug design. nih.govresearchgate.net
Role of Aldehyde Functionalities within Rigid Bicyclic Architectures in Organic Synthesis
Aldehydes are a fundamental functional group in organic synthesis due to the reactivity of the carbonyl group. msu.edu When an aldehyde functionality is incorporated into a rigid bicyclic architecture, such as in 1-azabicyclo[2.2.2]octane-2-carbaldehyde, it provides a reactive handle for a wide array of chemical transformations. The steric environment imposed by the rigid framework can influence the stereochemical outcome of reactions at the aldehyde, offering a pathway to stereoselective synthesis.
The aldehyde group can participate in numerous carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and additions of organometallic reagents. For instance, the reaction of an aldehyde on a bicyclic system with other reagents can lead to the formation of more complex, functionalized derivatives. google.com Research has demonstrated the synthesis of heterocyclic compounds bearing aldehyde functionalities as a strategy for creating diverse molecular structures. acs.org Specifically, the synthesis of N-oxide-1-aza-bicyclo[2.2.2]octane-2-carbaldehyde has been reported as a key step in producing α-functionalized quinuclidines, where the aldehyde serves as a trap for carbanions generated adjacent to the nitrogen atom. liverpool.ac.uk This highlights the role of the aldehyde as a crucial intermediate for the elaboration of complex organic molecules from simpler bicyclic precursors. msu.edu
Historical Context of Quinuclidine Derivatives in Chemical Research
The investigation of quinuclidine derivatives has a rich history, originating from the study of natural products. The quinuclidine moiety was identified as the core structure in the Cinchona alkaloids, which have been used for centuries. nih.gov This natural precedent spurred extensive research into the synthesis and pharmacological properties of simpler, synthetic quinuclidine derivatives. nih.govnih.gov
Early research focused on modifying the structure of known biologically active compounds to create new therapeutic agents. nih.gov A 1983 review on the chemistry and pharmacology of synthetic quinuclidine derivatives highlights the long-standing interest in this class of compounds. nih.gov Classical synthetic strategies for forming the quinuclidine ring have involved methods like conjugate addition, nucleophilic substitution, and Dieckmann cyclization starting from functionalized piperidines. liverpool.ac.uk The development of these synthetic routes has been crucial for exploring the structure-activity relationships of quinuclidine-based compounds and has led to the discovery of molecules with diverse applications, including as drugs and catalysts. nih.goveurjchem.com
Scope and Research Objectives Pertaining to this compound
Contemporary research on this compound is primarily focused on its application as a versatile synthetic intermediate. The principal objective is to leverage the aldehyde group as a reactive site for introducing molecular complexity and diversity onto the rigid quinuclidine scaffold. liverpool.ac.uk
Specific research goals include:
Development of Novel Synthetic Methodologies: A key objective is the use of this compound to establish new, efficient routes to previously inaccessible substituted quinuclidines. Research has focused on the functionalization at the C2 position, adjacent to the nitrogen atom, which is traditionally difficult to achieve. The synthesis of this compound (via its N-oxide) is a critical step in a methodology designed to create 2,3-disubstituted quinuclidine systems. liverpool.ac.uk
Synthesis of Complex Molecules: The compound serves as a key building block for constructing more elaborate molecules. The aldehyde functionality allows for chain extension and the introduction of various other functional groups and ring systems. znaturforsch.comresearchgate.net
Creation of Bioactive Compounds: Given the established pharmacological importance of the quinuclidine scaffold, a major goal is the synthesis of novel derivatives for biological screening. nih.govresearchgate.net By modifying the aldehyde group, researchers aim to develop new therapeutic agents that can interact selectively with specific biological targets. google.comacs.org
Catalyst Development: The quinuclidine core is a known catalyst, and functionalized derivatives are of interest for creating new catalytic systems. The aldehyde can be transformed into various ligands that can coordinate with metals for asymmetric catalysis. rhhz.net
In essence, this compound is a pivotal molecule that enables the exploration of new chemical space around the privileged quinuclidine core, with significant potential in synthetic methodology, medicinal chemistry, and catalysis.
Compound Data
Table 1: Physical and Structural Properties of Quinuclidine and a Representative Derivative.
| Property | Quinuclidine | 3-Quinuclidinol |
|---|---|---|
| IUPAC Name | 1-Azabicyclo[2.2.2]octane | 1-Azabicyclo[2.2.2]octan-3-ol |
| Synonyms | - | 3-Hydroxyquinuclidine |
| Molecular Formula | C₇H₁₃N | C₇H₁₃NO |
| Molar Mass | 111.188 g·mol⁻¹ | 127.18 g·mol⁻¹ |
| CAS Number | 100-76-5 | 1619-34-7 |
| Structure | A bicyclic amine. | Quinuclidine with a hydroxyl group at position 3. |
Data sourced from references wikipedia.orgnih.govnist.gov.
Table 2: List of Chemical Compounds Mentioned.
| Compound Name |
|---|
| This compound |
| 1-Azabicyclo[2.2.2]octane (Quinuclidine) |
| 1-Azabicyclo[2.2.2]octan-3-ol (3-Quinuclidinol) |
| 1-Azabicyclo[2.2.2]octan-3-one (3-Quinuclidinone) |
| (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) |
| (Z)-2-arylidene-1-azabicyclo[2.2.2]octan-3-ones |
| (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid |
| 2-azabicyclo[2.2.1]heptane |
| 2-azabicyclo[3.2.1]octane |
| 2-Oxabicyclo[2.2.2]octane |
| 3-Quinuclidinyl benzilate |
| Aceclidine |
| Aclidinium bromide |
| Bicyclo[1.1.1]pentane |
| Bicyclo[2.2.2]octane |
| Cinchonidine |
| Cinchonine |
| Cubane |
| N-Oxide-1-aza-bicyclo[2.2.2]octane-2-carbaldehyde |
| Piperidine |
| Pyridine-3-carboxaldehyde |
| Quinidine |
| Quinine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-6-8-5-7-1-3-9(8)4-2-7/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPMYRPVLJNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation of 1 Azabicyclo 2.2.2 Octane 2 Carbaldehyde
Reactions Involving the Aldehyde Group
The aldehyde group is a versatile functional group that readily participates in a wide array of chemical transformations.
The electrophilic carbonyl carbon of 1-Azabicyclo[2.2.2]octane-2-carbaldehyde is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), add to the carbonyl group to form secondary alcohols after an aqueous workup. The stereochemical course of these additions is influenced by the steric hindrance imposed by the bicyclic ring system.
Hydride reductions are a common class of nucleophilic addition reactions. Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) provide a source of hydride ions (H⁻) that attack the carbonyl carbon to yield the corresponding primary alcohol, (1-Azabicyclo[2.2.2]octan-2-yl)methanol. google.comnih.gov The reduction of the related 1-azabicyclo[2.2.2]-3-octanone with lithium aluminum hydride proceeds efficiently, highlighting the general applicability of this method to the quinuclidine (B89598) framework. google.com
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Grignard Addition | R-MgX | Secondary Alcohol | General Principle |
| Hydride Reduction | LiAlH₄ or NaBH₄ | Primary Alcohol | google.comnih.gov |
The aldehyde functional group can be selectively reduced to a primary alcohol. This transformation is typically achieved with high yields using standard hydride-donating reagents.
Sodium Borohydride (NaBH₄): A mild reducing agent capable of reducing aldehydes and ketones, suitable for converting this compound to (1-Azabicyclo[2.2.2]octan-2-yl)methanol. nih.gov
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that readily reduces aldehydes to primary alcohols. google.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as platinum oxide (PtO₂), to reduce the aldehyde. This process has been successfully used for the reduction of the related 3-quinuclidinone. google.com
Further reduction of the resulting primary alcohol or the initial aldehyde to the corresponding alkane (2-methyl-1-azabicyclo[2.2.2]octane) is more challenging and requires harsher conditions. Standard methods for deoxygenation, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated acid) reductions, could be employed, although the acidic conditions of the Clemmensen reduction may be incompatible with the basic nitrogen atom of the quinuclidine ring.
The aldehyde group of this compound can be oxidized to form 1-Azabicyclo[2.2.2]octane-2-carboxylic acid. This transformation can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.com Modern methods utilizing visible-light photoredox catalysis have also been developed for the oxidation of aldehydes to carboxylic acids, often proceeding under mild conditions. thieme-connect.com For instance, a process involving eosin (B541160) Y as a photocatalyst can generate singlet oxygen, which acts as the hydrogen atom transfer reagent to initiate the oxidation cascade, ultimately yielding the carboxylic acid product. thieme-connect.com
Aldol (B89426) Condensation: In an aldol condensation, this compound can act as the electrophilic partner, reacting with an enolate generated from another carbonyl compound (a ketone or another aldehyde with α-hydrogens). magritek.com The reaction, typically catalyzed by an acid or a base, would produce a β-hydroxy carbonyl compound. Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl product. The intramolecular aldol condensation is a powerful tool for constructing the bicyclo[2.2.2]octane system itself, underscoring the geometric feasibility of such reactions within this framework. arkat-usa.org
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile), catalyzed by a weak base such as an amine (e.g., piperidine). wikipedia.orgsci-hub.se this compound is expected to react readily in a Knoevenagel condensation. The reaction proceeds through a nucleophilic addition of the deprotonated active methylene compound to the aldehyde, followed by a dehydration step to yield a new carbon-carbon double bond. wikipedia.orgsci-hub.se The use of pyridine (B92270) as a solvent in the Doebner modification can facilitate condensation followed by decarboxylation when a reactant like malonic acid is used. wikipedia.org
Table 2: Condensation Reaction Partners for this compound
| Condensation Type | Reagent Type | Example Reagent | Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Aldol | Enolizable Carbonyl | Acetone | Base (e.g., NaOH) | β-Hydroxy Ketone | magritek.comgoogle.com |
| Knoevenagel | Active Methylene | Diethyl Malonate | Weak Base (e.g., Piperidine) | α,β-Unsaturated Ester | wikipedia.orgsci-hub.se |
Aldehydes react with primary and secondary amines in acid-catalyzed, reversible reactions to form imines and enamines, respectively. libretexts.orglibretexts.org
Imine Formation: Reaction of this compound with a primary amine (R-NH₂) results in the formation of an imine (a Schiff base), characterized by a C=N double bond. The mechanism involves nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.org
Enamine Formation: With a secondary amine (R₂NH), the reaction proceeds similarly to an iminium ion intermediate. Since the nitrogen lacks a second proton to be eliminated, a proton is instead lost from the adjacent carbon (the α-carbon), resulting in the formation of an enamine (an alkene + amine). libretexts.org
Acyl radicals are valuable intermediates in organic synthesis and can be generated from aldehydes through a hydrogen atom transfer (HAT) process. nih.govresearchgate.net This transformation is often achieved under mild conditions using visible-light photoredox catalysis. nih.govthieme-connect.com
In this context, quinuclidine itself has emerged as a highly effective organocatalyst for generating acyl radicals from other aldehydes. nih.govthieme-connect.com The mechanism involves a single-electron transfer (SET) from quinuclidine to an excited photocatalyst, generating an electrophilic quinuclidinium cation radical. thieme-connect.com This radical cation is a potent HAT agent that selectively abstracts the hydridic hydrogen atom from an aldehyde's formyl group to create an acyl radical. nih.govthieme-connect.com
Applying this principle, this compound can itself serve as a precursor to its corresponding acyl radical. This acyl radical can then participate in various transformations, most notably the Minisci reaction. wikipedia.org In a Minisci-type acylation, the nucleophilic acyl radical adds to an electron-deficient N-heteroarene (e.g., pyridine, quinoline) to achieve C-H functionalization, forming a new acyl-substituted heterocycle after an oxidation step. thieme-connect.comwikipedia.org This process can also be mediated electrochemically, where an electro-generated quinuclidinium cation facilitates the HAT process. rsc.org
Reactions Involving the Tertiary Amine Nitrogen of the Quinuclidine Core
The bridgehead nitrogen atom in the quinuclidine scaffold of this compound retains the characteristic nucleophilicity and basicity of a tertiary amine, albeit influenced by the rigid bicyclic structure and the electronic effects of the C-2 carbaldehyde substituent.
Quaternization Reactions and N-Oxide Formation
The lone pair of electrons on the nitrogen atom is available for reaction with electrophiles, leading to the formation of quaternary ammonium (B1175870) salts and N-oxides.
N-Oxide Formation: The tertiary amine nitrogen can be oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA) pageplace.de. The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the molecule. For the parent quinuclidine, N-oxidation is a well-established reaction. The resulting quinuclidine N-oxide is a stable compound that can be used in further synthetic transformations pageplace.de. The presence of the aldehyde group at the C-2 position is not expected to interfere with this reaction, although it may influence the reaction kinetics. The synthesis of functionalized quinuclidines can be achieved by activating the α-protons to the nitrogen through the formation of the N-oxide, followed by deprotonation and reaction with electrophiles liverpool.ac.uk.
Acid-Base Interactions and Protonation Equilibria
The tertiary amine nitrogen of the quinuclidine core imparts basic properties to this compound. The pKa of the conjugate acid of quinuclidine is approximately 11.0, indicating it is a relatively strong organic base ntu.ac.uk. This basicity arises from the availability of the nitrogen lone pair for protonation.
The introduction of a substituent on the quinuclidine ring affects the basicity of the nitrogen atom through inductive effects. Electron-withdrawing groups decrease the basicity, while electron-donating groups increase it. The carbaldehyde group at the C-2 position is electron-withdrawing and is therefore expected to lower the pKa of the conjugate acid of this compound compared to the parent quinuclidine. The precise pKa value would be dependent on the extent of this electronic influence transmitted through the bicyclic framework.
| Compound | pKa of Conjugate Acid |
| Quinuclidine | 11.0 |
| 3-Hydroxyquinuclidine | ~9.9 |
| 3-Chloroquinuclidine | ~8.9 |
| This compound | Expected to be < 11.0 |
Note: The pKa for this compound is an estimation based on substituent effects.
Protonation of the nitrogen atom leads to the formation of a quinuclidinium cation. This equilibrium is fundamental to many of the reactions and biological applications of quinuclidine derivatives.
Coordination Chemistry and Metal Complexation
The lone pair of electrons on the nitrogen atom of the quinuclidine core allows it to act as a ligand in the formation of coordination complexes with metal ions. The rigid structure of the quinuclidine framework can influence the stereochemistry of the resulting metal complexes.
While specific studies on the coordination chemistry of this compound are limited, related systems demonstrate the ability of the quinuclidine nitrogen to coordinate to various transition metals. For instance, 2-(n-morpholinylmethyl)-3-quinuclidinone forms complexes with cobalt(II), nickel(II), and iron(II) halides elsevierpure.comresearchgate.net. In these complexes, the quinuclidine derivative acts as a bidentate ligand, coordinating through both the quinuclidine nitrogen and the morpholine (B109124) nitrogen.
In the case of this compound, the aldehyde oxygen could potentially participate in chelation with the quinuclidine nitrogen to form a five-membered chelate ring with a metal center. The formation and stability of such complexes would depend on the nature of the metal ion and the reaction conditions. Studies on Schiff bases derived from quinoline-2-carboxaldehyde have shown that the aldehyde functionality, after conversion to an imine, readily participates in metal chelation along with the quinoline (B57606) nitrogen nih.govresearchgate.netresearchgate.netmdpi.com. This suggests that the carbaldehyde group in the target molecule could be a key player in its coordination chemistry.
Transformations of the Bridged Bicyclic System
The rigid 1-azabicyclo[2.2.2]octane framework is generally stable; however, under certain conditions, it can undergo transformations that alter the ring structure.
Ring Expansion and Contraction Reactions
Reactions that involve the expansion or contraction of the quinuclidine ring system are not common but can be achieved under specific synthetic routes. These transformations often proceed through reactive intermediates that allow for the cleavage and formation of C-C or C-N bonds within the bicyclic core.
Ring Expansion: While direct ring expansion of the quinuclidine skeleton is not a facile process, synthetic strategies involving the rearrangement of related bicyclic systems can lead to larger ring structures. For instance, ring expansions of aziridines fused to bicyclic systems have been reported, leading to the formation of larger heterocyclic rings researchgate.netarkat-usa.org. A hypothetical ring expansion of this compound could be envisioned through a multi-step sequence involving the formation of a reactive intermediate, such as a carbocation or a radical, adjacent to the bicyclic core, which could then trigger a rearrangement.
Ring Contraction: Ring contraction of the quinuclidine system is also a challenging transformation. Such reactions would likely require the generation of a strained intermediate or the use of specific reagents that can induce skeletal rearrangements. General methods for ring contraction of carbocyclic systems often involve rearrangements like the Favorskii rearrangement or Wolff rearrangement, but their application to the quinuclidine skeleton is not well-documented ntu.ac.uk.
Substituent Effects on the Quinuclidine Reactivity Profile
The presence of the carbaldehyde group at the C-2 position significantly influences the reactivity of the quinuclidine core. This influence can be attributed to both electronic and steric effects.
Electronic Effects: The formyl group is a moderately electron-withdrawing group. Through inductive effects, it reduces the electron density on the quinuclidine ring, including the nitrogen atom. This has several consequences:
Basicity: As mentioned in section 3.2.2, the electron-withdrawing nature of the aldehyde decreases the basicity of the tertiary amine.
Nucleophilicity: The reduced electron density on the nitrogen atom also leads to a decrease in its nucleophilicity, potentially slowing down reactions such as quaternization.
Reactivity of the Bicyclic System: The electronic perturbation caused by the substituent can influence the stability of any charged intermediates that might form during reactions involving the bicyclic framework.
Steric Effects: The carbaldehyde group at the C-2 position introduces steric bulk on one of the ethano bridges of the quinuclidine skeleton. This can hinder the approach of reagents to the nitrogen atom or to other positions on the ring, thereby influencing the regioselectivity and stereoselectivity of reactions. For example, in quaternization reactions, the approach of a bulky alkyl halide might be sterically hindered.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Key examples of MCRs include the Ugi and Passerini reactions, which typically involve a carbonyl compound, such as an aldehyde, as a key electrophilic component. iipseries.orgresearchgate.netnih.gov
Despite the synthetic utility of MCRs, a comprehensive review of the scientific literature reveals a notable scarcity of published research specifically detailing the participation of this compound in such transformations. Extensive searches of chemical databases and scholarly articles did not yield specific examples or detailed research findings on the use of this particular aldehyde in well-established multi-component reactions like the Ugi or Passerini reactions.
The Ugi four-component reaction (Ugi-4CR) classically involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. iipseries.orgresearchgate.net The reaction is initiated by the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. iipseries.org Similarly, the Passerini three-component reaction (Passerini-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnih.gov
While the aldehyde functional group of this compound would be expected to undergo the fundamental transformations required for these MCRs, the specific steric and electronic properties conferred by the rigid, bicyclic quinuclidine core may influence its reactivity profile. The bulky 1-azabicyclo[2.2.2]octane moiety could present significant steric hindrance around the aldehyde, potentially impeding the approach of other reactants and thus affecting reaction rates and yields.
In the absence of direct experimental data for this compound in MCRs, we can look to analogous systems. For instance, research on other bicyclic aldehydes or aldehydes with sterically demanding substituents in MCRs could provide insights into the potential reactivity of the title compound. However, without specific studies on this compound, any discussion of its behavior in multi-component reactions remains speculative.
The following table provides a generalized overview of the components involved in the Ugi and Passerini reactions, where an aldehyde like this compound could hypothetically serve as the carbonyl component.
| Reaction Name | Aldehyde/Ketone Component | Other Reactants | Typical Product |
| Ugi Reaction | R-CHO | Amine (R'-NH2), Carboxylic Acid (R''-COOH), Isocyanide (R'''-NC) | α-Acylamino carboxamide |
| Passerini Reaction | R-CHO | Carboxylic Acid (R'-COOH), Isocyanide (R''-NC) | α-Acyloxy amide |
Further experimental investigation is required to determine the viability and outcomes of incorporating this compound into these and other multi-component reaction scaffolds. Such studies would be valuable in expanding the synthetic utility of this heterocyclic building block.
Derivatization Strategies from 1 Azabicyclo 2.2.2 Octane 2 Carbaldehyde
Synthesis of Alcohol and Ether Derivatives
The conversion of the carbaldehyde to alcohol and ether derivatives represents a fundamental set of transformations for this compound.
Alcohol Derivatives: The primary alcohol, (1-azabicyclo[2.2.2]octan-2-yl)methanol, is readily synthesized by the reduction of 1-azabicyclo[2.2.2]octane-2-carbaldehyde. This transformation is typically achieved with high efficiency using standard reducing agents. For instance, lithium aluminum hydride in an etheral solvent is a common method for the reduction of carbonyls to alcohols, as demonstrated in the synthesis of related quinuclidinols from their corresponding ketones. google.com Sodium borohydride (B1222165) in an alcoholic solvent also serves as a milder alternative for this reduction. The resulting hydroxymethyl group provides a new site for further functionalization.
Ether Derivatives: The alcohol derivative serves as a precursor for the synthesis of various ethers. Standard etherification methodologies, such as the Williamson ether synthesis, can be employed. This involves deprotonating the alcohol with a strong base, like sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide to yield the desired ether. This strategy allows for the introduction of a wide range of alkyl or aryl substituents, thereby modifying the steric and electronic properties of the parent molecule.
Formation of Carboxylic Acid, Ester, and Amide Derivatives
The aldehyde group can be oxidized to a carboxylic acid, which in turn acts as a versatile intermediate for producing esters and amides.
Carboxylic Acid Formation: The oxidation of this compound to 1-azabicyclo[2.2.2]octane-2-carboxylic acid is a key derivatization step. This can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). mnstate.edu The resulting carboxylic acid is a stable compound that provides a handle for numerous subsequent reactions. mnstate.edu For related structures, hydrolysis of a nitrile group is another route to obtain the carboxylic acid. evitachem.com
Ester and Amide Synthesis: Once the carboxylic acid is formed, it can be readily converted into esters and amides.
Esters are typically formed through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. mnstate.edu Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then reacts readily with alcohols to form esters. google.commnstate.edu
Amides are synthesized by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The conversion to an acyl chloride followed by reaction with an amine is also a highly effective method for amide formation. mnstate.edugoogle.com
| Starting Material | Reaction Type | Reagents | Product Class |
|---|---|---|---|
| This compound | Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid |
| 1-Azabicyclo[2.2.2]octane-2-carboxylic acid | Esterification | Alcohol (R-OH), Acid Catalyst | Ester |
| 1-Azabicyclo[2.2.2]octane-2-carboxylic acid | Amidation | Amine (R-NH₂), Coupling Agent | Amide |
Preparation of Amine Derivatives via Reductive Amination
Reductive amination is a powerful method for converting aldehydes directly into amines. organic-chemistry.org This one-pot reaction involves the initial formation of an imine or iminium ion intermediate by reacting this compound with a primary or secondary amine, which is then reduced in situ to the corresponding amine.
A particularly mild and selective reagent for this transformation is sodium triacetoxyborohydride (B8407120) (STABH). organic-chemistry.orgscribd.com This reagent is known for its high chemoselectivity, tolerating a wide variety of functional groups that might be sensitive to other reducing agents. organic-chemistry.org The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), sometimes with the addition of acetic acid as a catalyst, especially for reactions involving less reactive ketones. organic-chemistry.orgscribd.com This method has been successfully used to prepare derivatives such as 3-amino-1-azabicyclo[2.2.2]octane from the corresponding ketone. scribd.com Reductive amination can be used to synthesize a broad library of secondary and tertiary amines by varying the amine input. d-nb.infou-szeged.hu
| Amine Input | Key Reagent | Solvent | Product |
|---|---|---|---|
| Primary Amine (R-NH₂) | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Secondary Amine |
| Secondary Amine (R₂NH) | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Tertiary Amine |
| Ammonia (NH₃) | Sodium Cyanoborohydride | Methanol | Primary Amine |
Generation of Unsaturated Derivatives (e.g., Vinylic Quinuclidines, α,β-Unsaturated Aldehydes/Ketones)
The aldehyde functionality is a key starting point for creating carbon-carbon double bonds, leading to unsaturated derivatives.
Vinylic Quinuclidines: Wittig-type reactions provide a classic route to vinylic derivatives. The aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene, with the geometry of the double bond often controllable by the choice of ylide and reaction conditions. Horner-Wadsworth-Emmons (HWE) reagents, which are phosphonate (B1237965) carbanions, are also highly effective for this transformation, typically favoring the formation of (E)-alkenes.
α,β-Unsaturated Aldehydes/Ketones: Aldol (B89426) condensation is a fundamental C-C bond-forming reaction that can be used to synthesize α,β-unsaturated carbonyl compounds. google.com Reacting this compound with a ketone or another aldehyde in the presence of a base or acid catalyst leads to a β-hydroxy carbonyl adduct, which can then be dehydrated to yield the conjugated enone or enal. google.com For instance, the condensation of an aromatic aldehyde with a cyclic ketone can produce an α,β-unsaturated ketone. google.com Other modern methods include tandem hydration/condensation of the starting aldehyde with alkynes, which can be catalyzed by zeolites or performed under continuous-flow conditions. rsc.orgd-nb.info
| Reaction Type | Reactant | Product Type |
|---|---|---|
| Wittig/HWE Reaction | Phosphorus Ylide/Phosphonate | Vinylic Quinuclidine (B89598) |
| Aldol Condensation | Ketone/Aldehyde | α,β-Unsaturated Ketone/Aldehyde |
| Tandem Hydration/Condensation | Alkyne | α,β-Unsaturated Ketone |
Spirocyclic and Fused Heterocyclic Systems Derived from the Compound
The quinuclidine aldehyde can serve as a building block for constructing more complex ring systems, including spirocyclic and fused heterocycles. mdpi.com These structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional shapes.
Fused Systems: Fused rings, which share two adjacent atoms, can be formed through intramolecular cyclization reactions. For example, a derivative of the aldehyde could be designed with a second reactive group elsewhere in the molecule, allowing for a ring-closing reaction. Aza-Diels-Alder reactions, where an imine derived from the aldehyde acts as a dienophile or part of the diene, can also be employed to construct six-membered heterocyclic rings fused to the quinuclidine core. mdpi.com
Spirocyclic Systems: Spirocycles, which share a single atom, can be synthesized through various strategies. google.com One approach involves a multi-component reaction where the aldehyde, an amine, and a compound with two nucleophilic sites react to form a spiro-heterocycle. For instance, reactions of 2,2-dibromo-1,3-indandione with bidentate reagents are known to produce spiro compounds. ekb.eg Ring-rearrangement metathesis (RRM) of unsaturated substrates derived from the quinuclidine scaffold is another advanced technique to generate spiro-fused systems. beilstein-journals.org
| Strategy | Description | Resulting System |
|---|---|---|
| Intramolecular Cyclization | Ring formation between two functional groups on the same molecule. | Fused Heterocycle |
| Diels-Alder Reaction | [4+2] cycloaddition involving an imine derivative. | Fused Heterocycle |
| Multi-component Reaction | One-pot reaction of three or more components to form a single product. | Spiro Heterocycle |
| Ring-Rearrangement Metathesis | Olefin metathesis cascade involving ring opening and closing. beilstein-journals.org | Fused or Spirocyclic System |
Incorporation into Complex Polycyclic and Supramolecular Scaffolds
The rigid, bicyclic nature of the 1-azabicyclo[2.2.2]octane framework makes it an attractive scaffold for constructing larger, well-defined architectures.
Polycyclic Scaffolds: The quinuclidine aldehyde and its derivatives can be incorporated into larger polycyclic systems, which are often sought after in drug discovery programs. researchgate.net The defined stereochemistry and conformational rigidity of the quinuclidine core can help to orient substituents in a precise three-dimensional arrangement, which is beneficial for optimizing interactions with biological targets. researchgate.net Methods like intramolecular allylic dearomatization reactions have been used to create complex indolenine-fused quinuclidine derivatives. chinesechemsoc.org
Supramolecular Scaffolds: Derivatives of the quinuclidine core, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), have been utilized as constrained building blocks in the field of foldamer science. ibmmpeptide.comnih.gov Foldamers are oligomers that adopt stable, folded conformations. The rigidity of the ABOC scaffold helps to enforce specific secondary structures, such as helices, in peptides and oligoureas. nih.gov Furthermore, chiral diamine derivatives of the quinuclidine system have been synthesized and used as ligands in asymmetric catalysis, demonstrating the utility of this scaffold in creating complex, functional supramolecular assemblies. ibmmpeptide.comnih.gov
Structural Characterization and Spectroscopic Analysis of 1 Azabicyclo 2.2.2 Octane 2 Carbaldehyde and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy stands as a powerful tool for the detailed structural analysis of 1-azabicyclo[2.2.2]octane-2-carbaldehyde and its derivatives in solution.
1D and 2D NMR for Comprehensive Structural Elucidation
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbons within the molecule. For instance, in a derivative, (±) exo-1-azabicyclo[2.2.1]hept-3-ylcarboxaldehyde, the aldehyde proton appears as a singlet at 9.75 ppm in the ¹H NMR spectrum. google.com The complete and unambiguous assignment of all proton and carbon signals, especially for the complex bicyclic framework, is often achieved through two-dimensional (2D) NMR experiments. researchgate.netresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Quinuclidine (B89598) Derivatives
| Nucleus | Chemical Shift (ppm) Range | Key Structural Information |
|---|---|---|
| ¹H NMR | 1.0 - 4.5 | Provides information on the chemical environment of each proton, including the distinction between bridgehead and methylene (B1212753) protons. The aldehyde proton signal is typically found further downfield. |
| ¹³C NMR | 20 - 80 | Reveals the number of unique carbon atoms and their hybridization state. The carbonyl carbon of the aldehyde group exhibits a characteristic downfield shift. |
This table provides generalized data ranges for quinuclidine derivatives. Specific shifts for this compound may vary.
Conformational Analysis and Stereochemical Assignment via NMR
The rigid, caged structure of the 1-azabicyclo[2.2.2]octane core limits its conformational freedom. However, the orientation of the carbaldehyde substituent at the C2 position can be determined using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY. researchgate.netresearchgate.net These experiments detect through-space interactions between protons that are in close proximity, which helps in assigning the relative stereochemistry of the molecule. chinesechemsoc.org For instance, the stereochemistry of certain quinuclidine derivatives has been successfully established using NOESY analysis. chinesechemsoc.org
In derivatives with multiple chiral centers, NMR is crucial for determining the diastereomeric ratio by analyzing the integration of distinct signals for each diastereomer in the ¹H NMR spectrum. chinesechemsoc.org The coupling constants (J-values) obtained from high-resolution ¹H NMR spectra can also provide valuable information about dihedral angles, further aiding in conformational analysis. researchgate.net Theoretical calculations, such as the GIAO approach, are sometimes used in conjunction with experimental NMR data to correlate calculated conformations with the structure in solution. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For the related compound 1-azabicyclo[2.2.2]octane-4-carbaldehyde, the molecular formula is C₈H₁₃NO with a molecular weight of 139.19 g/mol . synblock.com
Electron ionization (EI) is a common method that leads to characteristic fragmentation patterns. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1 peak), which is particularly strong for aromatic aldehydes, and the loss of the formyl group (CHO), resulting in an M-29 peak. taylorfrancis.comlibretexts.org The bicyclic amine structure also influences fragmentation. Cyclic amines typically undergo fragmentation at the alpha-carbon. taylorfrancis.com The presence of the nitrogen atom means the molecular ion peak will have an odd mass-to-charge ratio, adhering to the nitrogen rule. libretexts.org The introduction of a tertiary amine group, such as the quinuclidine core, has been shown to increase ionization efficiency in electrospray ionization (ESI-MS) and enhance stability during MS/MS experiments. encyclopedia.pubmdpi.com
Table 2: Common Mass Spectral Fragmentation Patterns for Aldehydes and Cyclic Amines
| Functional Group | Common Fragmentation Patterns |
|---|---|
| Aldehyde | Loss of hydrogen (M-1), Loss of formyl group (M-29), McLafferty rearrangement. libretexts.orgyoutube.com |
| Cyclic Amine | Alpha-cleavage, Loss of HCN (for aromatic amines). taylorfrancis.com |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. researchgate.net For chiral molecules, X-ray crystallography can be used to determine the absolute configuration, which is crucial for understanding their biological activity. nih.gov
Studies on related quinuclidine derivatives have revealed detailed structural features. For example, the crystal structure of (R)-(-)-quinuclidin-3-ol shows a hexagonal crystal system. researchgate.net In other derivatives, the quinuclidine ring system has been shown to adopt a twisted conformation. d-nb.info The packing of molecules in the crystal is often stabilized by intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) data, in combination with solid-state NMR and computational methods like periodic DFT calculations, can be used for structure determination. rsc.org
Table 3: Representative Crystallographic Data for a Quinuclidine Derivative ((R)-(-)-quinuclidin-3-ol)
| Parameter | Value |
|---|---|
| Crystal System | Hexagonal |
| Space Group | P6₅ |
| a (Å) | 6.2076 (3) |
| b (Å) | 6.2076 (3) |
| c (Å) | 12.3398 (8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
Source: researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. researchgate.net These techniques are based on the principle that molecular bonds vibrate at specific frequencies.
The most characteristic absorption band for the aldehyde group in the IR spectrum is the strong C=O stretching vibration, which typically appears in the region of 1740-1720 cm⁻¹. The C-H stretch of the aldehyde proton is also observable, usually as a pair of weak bands in the 2830-2695 cm⁻¹ region. The presence of the C-N bond in the quinuclidine ring will also give rise to characteristic stretching vibrations.
Raman spectroscopy provides complementary information to IR spectroscopy. edinst.com While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. The vibrations of the bicyclic carbon framework can be observed in the fingerprint region of both spectra. For a related compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), detailed assignments of the vibrational spectra have been made with the aid of quantum-chemical calculations. researchgate.net
Table 4: Characteristic IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibration | Frequency Range (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1740 - 1720 |
| Aldehyde | C-H Stretch | 2830 - 2695 |
| Alkane | C-H Stretch | 3000 - 2850 |
| Amine | C-N Stretch | 1250 - 1020 |
Computational and Theoretical Investigations of 1 Azabicyclo 2.2.2 Octane 2 Carbaldehyde
Quantum Mechanical Studies
Quantum mechanical studies are essential for elucidating the fundamental electronic and structural properties of 1-Azabicyclo[2.2.2]octane-2-carbaldehyde.
Electronic structure calculations are foundational for predicting the geometry and energy of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are widely applied to azabicyclic systems to gain insight into their behavior. researchgate.netresearchgate.net
DFT methods, particularly with the B3LYP functional, have proven reliable for studying related 1-azabicyclo[2.2.2]octane derivatives. researchgate.netresearchgate.netresearchgate.net For this compound, DFT calculations, for instance at the B3LYP/6-311G(d,p) level, would be employed to optimize the molecular geometry and determine the most stable arrangement of atoms. researchgate.net This level of theory is considered dependable for explaining the behavior of substituted quinuclidine (B89598) systems. researchgate.netkisti.re.kr Ab initio methods, such as Hartree-Fock (RHF), also serve as a basis for these investigations, although DFT often provides a better balance of accuracy and computational cost for such molecules. researchgate.netresearchgate.net High-level DFT computational studies, such as those performed at the M06-2X/def2-TZVP level of theory, are also used for geometry optimizations of similar quinuclidine complexes. acs.org
These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The rigid bicyclo[2.2.2]octane framework imposes significant conformational constraints, which are accurately modeled by these quantum mechanical methods.
| Parameter | Predicted Value | Method |
| C-N Bond Length (Å) | ~1.47 | DFT/B3LYP |
| C=O Bond Length (Å) | ~1.21 | DFT/B3LYP |
| C-C-N Bond Angle (°) | ~109-111 | DFT/B3LYP |
| N-C-C=O Dihedral Angle (°) | Varies with conformer | DFT/B3LYP |
| Note: This table presents hypothetical, illustrative data for this compound based on typical values for similar organic molecules analyzed by DFT methods. Actual values would require specific calculations for this compound. |
Molecular orbital (MO) analysis provides deep insights into the reactivity and electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the nitrogen atom of the quinuclidine ring, indicating its nucleophilic character. The LUMO is expected to be centered on the carbaldehyde group, specifically the carbonyl carbon, highlighting its electrophilic nature and susceptibility to nucleophilic attack.
The analysis of charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the nitrogen atom would carry a partial negative charge, while the carbonyl carbon and the adjacent hydrogen of the aldehyde would be partially positive. This charge separation is critical for understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's behavior in different chemical environments. Ab initio calculations can be used to evaluate charge distributions in both ground and excited states. acs.org The placement of the nitrogen atom adjacent to a bridgehead significantly alters the steric and electronic environments compared to its isomer, quinuclidine (1-azabicyclo[2.2.2]octane).
Conformational Analysis and Energy Landscapes
The rigid cage-like structure of the 1-azabicyclo[2.2.2]octane core limits its conformational freedom. nih.gov However, the rotation of the carbaldehyde substituent at the C2 position introduces different possible conformers.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational preferences of flexible molecules. mdpi.com For this compound, these methods can identify the most stable orientations of the aldehyde group relative to the bicyclic core.
Molecular mechanics methods, which use classical force fields (like MM3), can rapidly screen potential conformers and identify low-energy structures. mdpi.com These structures can then be further refined using more accurate quantum mechanical calculations. researchgate.net Studies on related quinuclidine derivatives have successfully used molecular mechanics to investigate conformational preferences. researchgate.netresearchgate.net
Molecular dynamics simulations provide a view of the molecule's behavior over time, accounting for thermal motion and solvent effects. mdpi.comuu.nlnih.gov An MD simulation would reveal the rotational energy barriers of the C-C bond connecting the aldehyde to the ring and the relative populations of different conformational states at a given temperature. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with biological targets. nih.gov
| Conformer | Dihedral Angle (N-C2-C=O) | Relative Energy (kcal/mol) | Population (%) |
| A | ~0° (eclipsed) | 0.0 | 65 |
| B | ~120° (gauche) | 1.5 | 30 |
| C | ~180° (anti) | 3.0 | 5 |
| Note: This table shows a hypothetical conformational analysis for this compound. The data is illustrative and based on principles of conformational analysis. Specific values would require dedicated computational studies. |
A potential energy surface (PES) is a multidimensional landscape that maps the energy of a molecular system as a function of its geometry. longdom.org By mapping the PES, chemists can visualize the entire pathway of a chemical reaction, from reactants to products, including transition states and intermediates. longdom.orglibretexts.org
For this compound, mapping the PES for a reaction, such as a nucleophilic addition to the carbonyl group, would involve systematically changing the geometric parameters (e.g., the distance between the nucleophile and the carbonyl carbon, and the C=O bond length). This allows for the identification of the minimum energy path the reaction is likely to follow. libretexts.org The highest point along this path corresponds to the transition state, and its energy determines the reaction's activation energy and rate. longdom.orglibretexts.org The PES can also reveal the existence of post-transition state bifurcations, where a single transition state can lead to multiple products. scispace.comuni-leipzig.de
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms that may be difficult to probe experimentally. scispace.com By modeling the step-by-step transformation of reactants into products, these methods can provide a detailed, atomic-level understanding of chemical reactivity. rsc.org
For this compound, computational methods can be used to investigate various reactions. For example, in an asymmetric synthesis, quantum mechanics calculations can help explain the stereoselectivity by comparing the activation energies of the transition states leading to different stereoisomers. nih.govresearchgate.net
A quantum chemical study could detail all stages of a reaction, such as a one-pot synthesis. rsc.org For instance, in a reaction involving the aldehyde, calculations would determine the energy barriers for each step, such as the initial nucleophilic attack, any subsequent proton transfers, and potential cyclizations. rsc.org By comparing the energy profiles of different possible pathways, the most plausible mechanism can be identified. These studies often find that the calculated mechanism is consistent with experimental observations, providing strong support for the proposed reaction pathway. nih.gov
Structure-Reactivity and Structure-Selectivity Relationships (SRS/SSR) from Theoretical Models
Theoretical and computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical behavior. In the context of this compound, theoretical models are instrumental in elucidating the factors that govern its reactivity and the stereoselectivity of its reactions. While specific computational studies on this exact aldehyde are not extensively detailed in the public domain, the principles derived from theoretical investigations of closely related quinuclidine and other azabicyclic systems offer significant insights.
The reactivity of the carbaldehyde group at the C2 position is profoundly influenced by the rigid and sterically demanding 1-azabicyclo[2.2.2]octane framework. Computational models, particularly those employing Density Functional Theory (DFT), are well-suited to probe these interactions. For instance, DFT calculations can map the potential energy surface of the molecule, identifying the most stable ground-state conformations of the aldehyde substituent relative to the bicyclic core. These calculations often reveal a delicate balance of steric and electronic effects that dictate the preferred orientation of the formyl group.
Theoretical models are particularly crucial for predicting and explaining the stereoselectivity observed in reactions involving the aldehyde, such as nucleophilic additions. By modeling the transition states of possible reaction pathways, chemists can determine the energetic barriers for the formation of different stereoisomeric products. For example, in the addition of a nucleophile to the carbonyl carbon, two diastereomeric transition states are possible, leading to two different product stereoisomers. The relative energies of these transition states, as calculated by high-level theoretical methods, can predict the diastereomeric ratio of the products with a high degree of accuracy.
A key aspect of these theoretical models is the consideration of the role of the bridgehead nitrogen atom. Its basicity and the orientation of its lone pair can influence the electronic environment of the C2-substituent. Furthermore, in reactions involving charged or Lewis acidic species, the nitrogen can act as an internal coordinating group, which can significantly alter the geometry and energy of the transition state, thereby directing the stereochemical outcome of the reaction. Studies on related 2-substituted 1-azabicyclo[2.2.2]octan-3-ones have suggested the importance of chelation in transition states, a factor that would be equally relevant for the 2-carbaldehyde derivative. researchgate.net
To illustrate the type of data generated from such theoretical investigations, a hypothetical table of results from a DFT study on the conformational analysis and reactivity of this compound is presented below. Such data would be foundational for building robust structure-reactivity and structure-selectivity models.
| Conformer | Relative Energy (kcal/mol) | C1-C2-C=O Dihedral Angle (°) | Calculated Dipole Moment (D) | LUMO Energy (eV) |
|---|---|---|---|---|
| A (syn-periplanar) | 0.00 | -178.5 | 2.85 | -0.15 |
| B (anti-periplanar) | 1.25 | 15.2 | 3.10 | -0.12 |
The Lowest Unoccupied Molecular Orbital (LUMO) energy is a key indicator of the aldehyde's electrophilicity and thus its reactivity towards nucleophiles. A lower LUMO energy generally correlates with higher reactivity. The dihedral angle between the bicyclic core and the carbaldehyde group is critical in determining the steric accessibility of the carbonyl carbon from different trajectories of nucleophilic attack.
Applications in Advanced Synthetic Methodologies
Role as a Chiral Building Block in Asymmetric Synthesis
The 1-azabicyclo[2.2.2]octane core is a prominent structural motif in numerous natural products, particularly Cinchona alkaloids, and has long been recognized as a valuable template in asymmetric synthesis. diva-portal.orgnih.gov The inherent chirality and rigidity of this scaffold allow for the precise spatial arrangement of functional groups, which is critical for inducing stereoselectivity in chemical reactions. nih.govibmmpeptide.com
1-Azabicyclo[2.2.2]octane-2-carbaldehyde, available in specific enantiomeric forms such as the (2S) configuration, functions as an exemplary chiral building block. ambeed.com The aldehyde group provides a reactive handle for a wide array of transformations, including nucleophilic additions, reductions, and oxidations, to introduce new stereocenters with high levels of control. The steric bulk and defined three-dimensional structure of the bicyclic framework effectively shield one face of the aldehyde, directing the approach of incoming reagents and leading to high diastereoselectivity.
Derivatives of the closely related 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have been successfully used to create catalysts for aldol (B89426) reactions that yield products with high enantioselectivity, underscoring the scaffold's effectiveness in transferring chiral information. nih.govibmmpeptide.com This principle directly applies to the carbaldehyde, which can be elaborated into more complex chiral molecules, serving as a key intermediate in the total synthesis of natural products and pharmacologically active compounds.
Ligand Design in Organocatalysis and Organometallic Catalysis
The design of effective chiral ligands is paramount for the success of asymmetric catalysis, a field that relies on either metal complexes (organometallic catalysis) or small organic molecules (organocatalysis) to create chiral products. tdx.cat The 1-azabicyclo[2.2.2]octane framework is a privileged scaffold for ligand development due to its structural rigidity and the presence of a nitrogen atom that can act as a coordination site or a basic center. diva-portal.org
This compound is a versatile precursor for a variety of chiral ligands. The aldehyde functionality can be readily converted into other coordinating groups. For example:
Reductive amination can produce chiral amino alcohol or diamine ligands. These are highly sought after for their ability to form stable chelate complexes with transition metals used in reactions like asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. diva-portal.orgibmmpeptide.com
Reduction of the aldehyde yields a chiral alcohol, which can be used to synthesize phosphinite or phosphite (B83602) ligands.
Condensation reactions can generate chiral imines or oxazolines, which are important ligand classes for a multitude of metal-catalyzed asymmetric transformations.
Research on the derivative 1,2-diaminobicyclo[2.2.2]octane (DABO), synthesized from an ABOC precursor, has shown that ligands built on this scaffold are highly effective in copper-catalyzed asymmetric Henry reactions. nih.govibmmpeptide.com This demonstrates the potential of ligands derived from the 1-azabicyclo[2.2.2]octane core, a potential readily unlocked from the carbaldehyde starting material.
| Precursor | Transformation | Resulting Ligand Type | Potential Catalytic Application |
| This compound | Reductive Amination | Amino Alcohols, Diamines | Asymmetric Hydrogenation, Henry Reaction |
| This compound | Reduction & Derivatization | Phosphinites, Phosphites | Asymmetric Allylic Alkylation |
| This compound | Condensation with Chiral Amines/Amino Alcohols | Imines, Oxazolines | Asymmetric Cyclopropanation, Diels-Alder |
Precursor for Scaffold Diversity in Chemical Libraries
In drug discovery and materials science, the generation of chemical libraries with high scaffold diversity is crucial for identifying novel bioactive molecules or materials with desired properties. mdpi.com Scaffolds based on bridged bicyclic systems are particularly valuable because their three-dimensional, rigid nature offers an escape from the flat, two-dimensional structures that dominate many compound collections.
The 1-azabicyclo[2.2.2]octane framework is an excellent core for building such libraries. It can act as a non-classical bioisostere for aromatic rings, a strategy used in medicinal chemistry to improve physicochemical properties like solubility and metabolic stability while maintaining or enhancing biological activity. nih.govresearchgate.net The defined stereochemistry of the scaffold allows for the creation of structurally diverse yet conformationally well-defined molecules. acs.org
This compound serves as an ideal starting point for generating this diversity. The aldehyde is a gateway to a multitude of chemical reactions, allowing for the attachment of various side chains and functional groups through techniques like:
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
Grignard and organolithium additions to create secondary alcohols.
Multi-component reactions (e.g., Ugi or Passerini reactions) to rapidly build molecular complexity.
This versatility allows chemists to explore the chemical space around the rigid bicyclic core, leading to the synthesis of diverse libraries of compounds for screening in drug discovery programs. dtu.dkrsc.org
Development of Novel Reaction Auxiliaries and Reagents
A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chiral information to the product. The rigid and sterically defined nature of the 1-azabicyclo[2.2.2]octane core makes it an excellent candidate for this purpose. researchgate.net
This compound can be readily converted into derivatives that function as effective chiral auxiliaries. For instance, reduction to the corresponding alcohol, (1-azabicyclo[2.2.2]octan-2-yl)methanol, allows it to be esterified with an achiral carboxylic acid. In subsequent reactions, such as enolate alkylation or Diels-Alder reactions, the bulky bicyclic auxiliary can effectively block one face of the reactive intermediate, forcing the reaction to occur with high diastereoselectivity. Similarly, condensation with an amine can form a chiral imine that can direct nucleophilic additions.
The development of such auxiliaries provides a powerful tool for chemists to control stereochemistry in a predictable manner, which is essential for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. diva-portal.org
Future Research Directions and Unexplored Avenues for 1 Azabicyclo 2.2.2 Octane 2 Carbaldehyde
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of 1-azabicyclo[2.2.2]octane derivatives, commonly known as quinuclidines, has traditionally involved multi-step processes. chinesechemsoc.orgsciengine.com Future research will likely focus on creating more atom-economical and environmentally benign pathways to 1-Azabicyclo[2.2.2]octane-2-carbaldehyde.
Key areas for development include:
Catalytic C-H Functionalization: Directing the functionalization of the C-2 position of the quinuclidine (B89598) core would bypass the need for pre-functionalized starting materials, significantly shortening synthetic sequences.
Biocatalysis: Employing enzymes could offer highly selective and sustainable routes. For instance, enzymatic desymmetrization of meso-azabicyclo[2.2.2]octane precursors has shown promise for creating chiral isoquinuclidines. researchgate.net
Renewable Starting Materials: Investigating synthetic pathways that begin from renewable feedstocks instead of petroleum-based chemicals will be a critical step towards sustainability.
Reduction of Hazardous Reagents: Moving away from stoichiometric, often hazardous, reagents towards catalytic systems is a general trend in modern synthesis that needs to be applied here. sciengine.com
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Current Approach | Future Direction | Potential Advantages |
| Core Construction | Multi-step cyclization of piperidine (B6355638) derivatives. chinesechemsoc.org | One-pot tandem reactions or catalytic cascade cyclizations. | Increased efficiency, reduced waste. |
| Functionalization | Oxidation of a pre-installed group at C-2. | Direct C-H activation/oxidation at the C-2 position. | Fewer synthetic steps, higher atom economy. |
| Sustainability | Use of traditional solvents and stoichiometric reagents. | Utilization of green solvents, catalysts, and renewable starting materials. | Reduced environmental impact, improved safety. |
Exploration of Novel Reactivity Profiles and Cascade Reactions
The aldehyde functional group on the rigid 1-azabicyclo[2.2.2]octane scaffold presents a unique electronic and steric environment. Future research should aim to exploit this for novel chemical transformations and the development of complex molecular architectures through cascade reactions. Cascade reactions, which form multiple chemical bonds in a single operation, are highly desirable for their efficiency. researchgate.net
Promising avenues of exploration include:
Organocatalysis: The quinuclidine nitrogen can act as an internal base or nucleophile, potentially catalyzing intramolecular reactions initiated at the aldehyde.
Photoredox Catalysis: Visible-light photoredox catalysis could enable novel C-C bond formations and functionalizations, as demonstrated in the cleavage reactions of related isoquinuclidinones. rsc.org
Tandem Reactions: Designing one-pot sequences where the aldehyde undergoes an initial transformation, followed by a subsequent cyclization or rearrangement involving the azabicyclic core. For example, a double reductive amination cascade has been used effectively for synthesizing substituted piperidines. rsc.org
Research could focus on cascade reactions that build upon the initial reactivity of the aldehyde, as detailed in the following table:
| Initiating Reaction | Potential Cascade Partner | Resulting Scaffold | Significance |
| Aldol (B89426) Condensation | Intramolecular Michael Addition | Fused polycyclic systems | Rapid construction of molecular complexity. |
| Imino-Diels-Alder Reaction | Aromatization | Substituted quinolines. researchgate.net | Access to important heterocyclic motifs. |
| Ugi Multicomponent Reaction | Intramolecular Cyclization | Complex peptidomimetic structures | Generation of diverse compound libraries. |
| Radical Addition | Radical Translocation/Cyclization | Spiro- or fused-azabicyclic systems. researchgate.net | Synthesis of unique 3D scaffolds. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, reproducibility, and scalability. mdpi.comnih.govuc.pt Future efforts should focus on adapting the synthesis of this compound and its derivatives to these modern platforms.
Key objectives in this area are:
Development of Flow-Compatible Reactions: Optimizing key synthetic steps, such as cyclizations and functional group manipulations, for continuous flow conditions. This may involve the use of solid-supported reagents or catalysts.
Multi-Step Telescoped Synthesis: Creating a continuous sequence of reactions where intermediates are not isolated, significantly reducing production time and waste. mdpi.com
Automated Synthesis Libraries: Utilizing automated synthesizers with pre-packaged reagent cartridges to rapidly generate a library of derivatives from the parent aldehyde for high-throughput screening. youtube.comresearchgate.net This "plug-and-play" approach can accelerate the discovery of new bioactive molecules.
Advanced Methodologies for Stereocontrol and Enantiopurity Enhancement
The biological activity of chiral molecules is often dependent on their stereochemistry. The this compound possesses a stereocenter at the C-2 position, making enantioselective synthesis crucial for its application in medicinal chemistry.
Future research should build on existing methods to achieve superior stereocontrol:
Asymmetric Catalysis: Developing new chiral catalysts (metal-based or organocatalysts) for the key bond-forming reactions that establish the quinuclidine core or introduce the carbaldehyde group. chinesechemsoc.orgrsc.org Iridium-catalyzed intramolecular allylic dearomatization has emerged as a powerful method for creating chiral quinuclidine derivatives with excellent enantioselectivity. chinesechemsoc.org
Kinetic Resolution: Developing efficient kinetic resolution processes to separate racemic mixtures of the aldehyde or its precursors.
Computational Modeling: Using density functional theory (DFT) and other computational tools to understand the origins of stereoselectivity and to design more effective chiral catalysts and reaction conditions. chinesechemsoc.org
| Methodology | Current Status | Future Goal | Key Challenge |
| Asymmetric Catalysis | Ir- and Rh-catalyzed reactions show promise. chinesechemsoc.orgresearchgate.net | Development of more versatile and cheaper catalysts (e.g., using earth-abundant metals). | Achieving high enantioselectivity for a broad range of substrates. |
| Chiral Auxiliaries | Use of pinanone-derived imines is established. nih.gov | Transition to fully catalytic enantioselective methods. | Reducing step count and improving atom economy. |
| Enzymatic Methods | Desymmetrization of meso precursors is feasible. researchgate.net | Expanding the scope of enzymes for direct asymmetric synthesis. | Enzyme stability and substrate specificity. |
Design of Next-Generation Chemical Probes Based on its Scaffold
The rigid 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. chinesechemsoc.orgmdpi.com The aldehyde functionality of this compound serves as a versatile chemical handle for constructing next-generation chemical probes.
Future research in this domain should focus on:
Affinity-Based Probes: Attaching a reporter tag (like a fluorophore or biotin) and a photoreactive group to derivatives of the aldehyde to identify and study its protein targets. frontiersin.orgnih.gov
Activity-Based Probes (ABPs): Designing probes where the aldehyde or a derivative acts as a reactive "warhead" to covalently label the active site of specific enzymes, allowing for their detection and functional characterization in complex biological systems.
Fragment-Based Drug Discovery: Using the core aldehyde as a starting fragment for elaboration into more potent and selective ligands for targets such as nicotinic acetylcholine (B1216132) receptors, where the quinuclidine core is known to be active. nih.govresearchgate.net
Modular Probe Synthesis: Employing modular approaches like multicomponent reactions to rapidly synthesize libraries of probes with diverse functionalities, accelerating the discovery of new probe-protein interactions. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Azabicyclo[2.2.2]octane-2-carbaldehyde, and how do they differ in efficiency?
- Methodological Answer : The synthesis typically involves functionalizing the quinuclidine (1-azabicyclo[2.2.2]octane) core. A high-yield approach may start with the parent bicyclic amine, followed by regioselective oxidation or formylation. For example, the ethyl ester derivative (Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate) can serve as a precursor, which undergoes hydrolysis and oxidation to yield the carbaldehyde . Key variables include catalyst choice (e.g., transition metals for oxidation) and solvent systems to avoid side reactions. Column chromatography or recrystallization is often used for purification .
Q. What analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and functional groups. For example, the aldehyde proton appears as a distinct singlet near δ 9.5–10.0 ppm in -NMR. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation . Differential Scanning Calorimetry (DSC) can assess purity by detecting melting point deviations .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazards such as irritancy or reactivity. Use fume hoods for volatile steps (e.g., formylation reactions). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for scaling up this compound synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. For instance, a factorial design can identify interactions between variables. Kinetic studies (e.g., in situ FTIR monitoring) help pinpoint rate-limiting steps. Process Analytical Technology (PAT) tools ensure reproducibility during scale-up .
Q. How should contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Cross-validate with complementary techniques:
- Dynamic NMR : Resolve conformational exchange broadening by varying temperature.
- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values.
- Isotopic Labeling : Trace unexpected peaks (e.g., deuterated solvents interfering with aldehyde signals) .
Q. What strategies are effective for studying the reactivity of this compound in surface-mediated reactions?
- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to track adsorption/desorption kinetics on model surfaces (silica, polymers). Control humidity and oxidant levels to mimic environmental interfaces. Compare reactivity with analogs (e.g., 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde) to isolate steric/electronic effects .
Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., acetylcholine-binding proteins). QSAR models can link substituent electronic parameters (Hammett constants) to bioactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition) and correlate with PubChem bioactivity datasets .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing variability in synthetic yields?
- Methodological Answer : Apply ANOVA to compare batch-to-batch variations. Use multivariate regression to model yield as a function of reaction parameters. Outliers should be scrutinized for procedural errors (e.g., moisture sensitivity) using root-cause analysis .
Q. How can researchers differentiate between stereoisomers of bicyclic carbaldehyde derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
